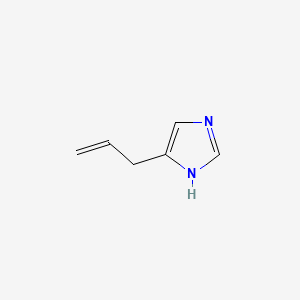

4-Allyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50995-98-7 |

|---|---|

Molecular Formula |

C6H8N2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

5-prop-2-enyl-1H-imidazole |

InChI |

InChI=1S/C6H8N2/c1-2-3-6-4-7-5-8-6/h2,4-5H,1,3H2,(H,7,8) |

InChI Key |

PJCTVLGNVGGVJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CN=CN1 |

Origin of Product |

United States |

Contextualization and Research Landscape of 4 Allyl 1h Imidazole

Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal and materials chemistry. sigmaaldrich.comresearchgate.net First synthesized by Heinrich Debus in 1858, this planar and polar molecule is a constituent of essential biological building blocks like the amino acid histidine, the hormone histamine, and the purine (B94841) bases of nucleic acids. nih.govwikipedia.org Its amphoteric nature, allowing it to act as both an acid and a base, along with its ability to form hydrogen bonds and coordinate with metal ions, makes it a privileged structure in drug discovery. wikipedia.org

Imidazole derivatives exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The presence of the imidazole nucleus is a key feature in numerous commercially successful drugs. researchgate.net Its unique electronic and structural characteristics enable it to interact with a wide variety of biological targets such as enzymes and receptors, often serving as a bioisostere for other functional groups to enhance pharmacokinetic properties. nih.gov The continuous exploration of imidazole-based compounds in medicinal chemistry underscores their immense therapeutic potential. nih.gov In materials science, imidazole derivatives are utilized in the development of ionic liquids, corrosion inhibitors, and functional polymers. researchgate.netresearchgate.net

Role of Allylic Functionality in Molecular Design and Reactivity

The allyl group, characterized by a methylene (B1212753) bridge adjacent to a carbon-carbon double bond, is a versatile functional handle in organic synthesis. Its unique electronic structure allows for a wide range of chemical transformations, making it a valuable component in molecular design. The allylic position is notably reactive and can undergo various reactions such as oxidation, reduction, and substitution.

The presence of an allyl group introduces conformational flexibility and provides a site for further functionalization, which is crucial in the design of complex molecules and bioactive compounds. For instance, the allylic C-H bond can be selectively functionalized, enabling the direct introduction of various substituents. This reactivity is harnessed in the synthesis of natural products and pharmaceuticals. Moreover, the double bond of the allyl group can participate in cycloaddition reactions and metathesis, further expanding its synthetic utility. In materials science, allylated compounds are often used as monomers for polymerization, leading to materials with tailored properties. researchgate.net

Historical Development and Current Trajectories in 4-Allyl-1H-imidazole Research

While the synthesis of the parent imidazole ring dates back to the 19th century, the specific exploration of this compound is a more recent endeavor. baranlab.org Early research on substituted imidazoles was largely focused on understanding their fundamental chemical properties and reactivity. The development of synthetic methods for regioselective substitution on the imidazole ring has been a significant area of research, with various strategies emerging over the years. organic-chemistry.org

Current research trajectories for compounds like this compound are increasingly directed towards specific applications, driven by the combined properties of the imidazole core and the allyl functionality. One major focus is in medicinal chemistry, where the imidazole moiety provides a scaffold for interacting with biological targets, and the allyl group serves as a reactive handle for covalent modification of enzymes or as a point for metabolic transformation. Recent studies have explored the use of N-allyl imidazole derivatives in the development of anticancer agents, where they can induce DNA damage. nih.gov

In the field of materials science, research is exploring the polymerization of allyl-substituted imidazoles to create functional polymers. researchgate.net These polymers may find applications as luminescent materials, heat-resistant materials, or as components in smart materials and drug delivery systems. researchgate.net The synthesis of N-allyl-tetrasubstituted imidazoles and their subsequent polymerization highlights the potential of this class of compounds in creating advanced materials with unique thermal and photophysical properties. researchgate.net

Scope and Advanced Research Objectives for this compound Chemistry

The future research landscape for this compound is poised for significant expansion, with several advanced objectives guiding the field. A primary goal is the development of more efficient and sustainable synthetic routes to access this and related compounds with high regioselectivity. rsc.org This includes the use of green chemistry principles and novel catalytic systems. ias.ac.in

A major research objective is the systematic investigation of the biological activities of this compound and its derivatives. This involves screening for a broader range of therapeutic applications, including as antiviral, antiparasitic, and neuroprotective agents. researchgate.net Understanding the structure-activity relationships will be crucial for designing more potent and selective drug candidates. nih.gov

In materials science, future research will likely focus on the synthesis and characterization of novel polymers and coordination complexes derived from this compound. The goal is to create materials with tailored electronic, optical, and mechanical properties for applications in areas such as catalysis, sensing, and energy storage. The development of metal-organic frameworks (MOFs) using imidazole-based linkers is another promising avenue of research. chemicalbook.com

Furthermore, the reactivity of the allyl group in this compound presents opportunities for its use as a versatile building block in organic synthesis. Advanced research objectives include exploring its utility in multicomponent reactions, cycloadditions, and as a precursor for other functional groups, thereby expanding the chemical space accessible from this scaffold.

Below are tables summarizing key data related to imidazole and its derivatives.

Table 1: Physical and Chemical Properties of Imidazole

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂ | wikipedia.org |

| Molar Mass | 68.077 g/mol | wikipedia.org |

| Appearance | White or pale yellow solid | wikipedia.org |

| Melting Point | 89 to 91 °C | wikipedia.org |

| Boiling Point | 256 °C | wikipedia.org |

| Solubility in Water | 633 g/L | wikipedia.org |

| Acidity (pKa) | 14.5 | wikipedia.org |

| Basicity (pKa of conjugate acid) | ~7.0 | wikipedia.org |

Table 2: Spectroscopic Data for a Representative Allyl-Imidazole Derivative (Ethyl 3-allyl-5-methyl-3H-imidazole-4-carboxylate)

| Spectroscopic Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.48 (s, 1H, H-2), 5.93 (ddt, 1H, CH₂CH ), 5.14 (ddd, 1H, H_cis), 5.01 (ddd, 1H, H_trans_), 4.82 (dt, 2H, NCH₂ ), 4.26 (q, 2H, CH₃CH₂ O), 2.44 (s, 3H, CH₃ C), 1.31 (t, 3H, CH₃ CH₂O) | nih.gov |

| ¹³C NMR (100 MHz, CDCl₃) | Not explicitly provided for this specific compound in the search results. | |

| FT-IR (ATR, cm⁻¹) for a similar compound (1-(2-(Allyloxy)-2-(4-chlorophenyl)ethyl)-1H-imidazole) | 3111 (Ar–CH), 2980 (Aliph. CH), 1597 (C=N), 1075 (ROR) | nih.gov |

Advanced Synthetic Methodologies for 4 Allyl 1h Imidazole

Strategic Approaches to Regioselective Allylimidazole Formation

The regioselective synthesis of 4-Allyl-1H-imidazole presents a significant challenge, primarily due to the potential for functionalization at multiple positions of the imidazole (B134444) ring (C2, C4, C5, and N1). Advanced strategies aim to control this selectivity through careful design of reaction pathways.

Multi-component reactions (MCRs) offer an efficient route to construct complex molecules from simple starting materials in a single step, often with high atom economy. While direct MCRs yielding this compound are not extensively documented, established MCRs for imidazole synthesis can serve as a foundation for introducing the allyl moiety or its precursor.

The Van Leusen imidazole synthesis is a prominent MCR that utilizes tosylmethyl isocyanide (TosMIC) with an imine (formed from an aldehyde and amine) to construct substituted imidazoles organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov. By incorporating an alkene functionality into one of the starting materials, the resulting imidazole can be further elaborated. For instance, a sequential approach combining the Van Leusen MCR with subsequent ring-closing metathesis (RCM) has been successfully employed to generate fused bicyclic imidazoles organic-chemistry.orgacs.orgnih.gov. This strategy involves synthesizing an imidazole precursor bearing an alkene handle, which is then cyclized via RCM. If an appropriately positioned alkene precursor can be incorporated during the MCR, it could potentially be isomerized or modified to yield the desired allyl group at the C4 position of the imidazole ring.

Another classical MCR for imidazole synthesis is the Debus-Radziszewski reaction , which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine benchchem.comresearchgate.netijrpr.comslideshare.net. Modifications of this reaction have been explored, including its use in the synthesis of imidazolium (B1220033) ionic liquids where an allyl group has been incorporated, such as 1-allyl-2,3-dimethylimidazolium bromide researchgate.net. This demonstrates that allyl substituents can be integrated into imidazole-based structures through MCR pathways, though specific regiocontrol for the C4 position in the parent imidazole requires further investigation.

The direct functionalization of pre-formed imidazole rings, particularly through C-H activation, is a powerful strategy for introducing substituents regioselectively. For the synthesis of this compound, this involves targeting the C4 position of the imidazole core.

Transition metal-catalyzed C-H allylation methods have shown promise. For example, palladium-catalyzed direct C-H allylation of imidazoles has been reported, with regioselectivity often influenced by directing groups or the electronic nature of substituents on the imidazole ring acs.orgresearchgate.net. The presence of electron-withdrawing groups at the C4 position can enhance the acidity of the C-H bond, potentially facilitating regioselective functionalization at this site researchgate.netslideshare.net. Rhodium(III) catalysis has also been employed for C-H activation and functionalization of heteroarenes, sometimes requiring a directing group for site-specific modification nih.govmdpi.com. While many studies focus on C2 or C5 functionalization, research into achieving C4 selectivity is ongoing.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Imidazoles (Illustrative)

| Catalyst System | Imidazole Substrate (General) | Allyl Source (General) | Target Position (Implied/Achieved) | Key Observation / Yield Range | Citation |

| Pd(OAc)₂ / Ligand | Imidazole derivatives | Allylic electrophile | C2, C5, C4 (with directing groups) | Moderate to good yields | acs.orgnih.gov |

| Ni-based catalyst | Imidazoles | Terminal allenes | C-H allylation | Good yields | benchchem.com |

| Rh(III) catalyst | Imidazoles | Olefins | C-H olefination (often C2) | Good yields, regioselectivity | nih.gov |

| Cu-based catalyst | 1,3-Azoles | N-Tosylhydrazones | Allylation | Excellent regioselectivity | nih.gov |

Note: Specific examples for direct C4 allylation of unsubstituted 1H-imidazole are less common in general reviews; strategies often involve pre-functionalized imidazoles or directing groups.

Ring-closing metathesis (RCM) is a powerful tool for forming carbon-carbon double bonds, particularly in the synthesis of cyclic and macrocyclic compounds. In the context of imidazole synthesis, RCM is often employed in a sequential manner with MCRs.

As mentioned, the combination of the Van Leusen MCR with RCM is a well-established strategy for constructing fused bicyclic imidazole systems organic-chemistry.orgacs.orgnih.gov. This approach typically involves synthesizing an imidazole intermediate that contains an alkene moiety, which then undergoes RCM to form the fused ring. For example, a sequence starting with an aldehyde, amine, and TosMIC can yield an imidazole with an alkene substituent, which is subsequently subjected to RCM using Grubbs catalysts organic-chemistry.orgnih.gov. If the alkene precursor is strategically placed, it can be isomerized or modified to introduce the allyl group at the desired position. A specific instance highlights that when an allyl group was incorporated into a precursor, the resulting product underwent sequential RCM and double bond isomerization nih.gov. This indicates a potential pathway where an MCR generates a precursor with an allyl group or a readily convertible alkene, followed by RCM to form a cyclic structure or further functionalization.

Table 2: Sequential MCR and RCM for Imidazole Scaffold Synthesis

| MCR Component(s) | Imidazole Precursor Type | RCM Substrate Feature | Catalyst (RCM) | Product Type | Key Observation | Citation |

| Van Leusen MCR | Alkene-functionalized | Internal alkene | Grubbs Catalyst (2nd Gen) | Fused bicyclic imidazoles | Good yields, creation of complex heterocyclic structures | organic-chemistry.orgacs.orgnih.gov |

| MCR (general) | Allyl-containing | Allyl group | RCM catalyst | Various cyclic products | Sequential RCM and double bond isomerization observed | nih.gov |

| SNAr, Suzuki | Alkene-functionalized | Alkene | RCM catalyst | Macrocyclic imidazole scaffolds | Three-step sequence for macrocycle formation | researchgate.net |

Catalytic Synthesis of this compound

Catalytic methods, particularly those employing transition metals or organocatalysts, are crucial for efficient and selective synthesis.

Transition metal catalysis is a cornerstone for C-C bond formation, including the allylation of heterocycles. Palladium, nickel, copper, and rhodium complexes are frequently utilized for the direct C-H allylation of imidazoles benchchem.comresearchgate.netacs.orgnih.govmdpi.comresearchgate.netacs.org. The key challenge remains achieving high regioselectivity for the C4 position.

Palladium catalysts, often in combination with specific ligands, have been employed for the direct C-H allylation of imidazoles and related azoles. These reactions typically involve the oxidative addition of the metal into a C-H bond, followed by insertion of an allylic electrophile acs.orgnih.gov. Strategies to enhance C4 selectivity might involve pre-functionalization of the imidazole ring with electron-withdrawing groups, which can modulate the electronic properties of the C-H bonds and direct the metal catalyst researchgate.netslideshare.netresearchgate.net. Nickel-catalyzed C-H allylation of heteroarenes, including imidazoles, with terminal allenes has also been reported benchchem.com. Copper catalysis offers another avenue, with examples of direct allylation of azoles using N-tosylhydrazones nih.gov. Rhodium(III) catalysts have been used for C-H olefination, though often requiring directing groups for specific regioselectivity, typically at C2 nih.gov.

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for chemical transformations. While organocatalytic methods for the direct C-H allylation of imidazoles are less prevalent compared to transition metal catalysis, related organocatalytic allylation reactions exist.

Some studies have explored chiral imidazole-N-oxide derivatives as organocatalysts for the enantioselective allylation of aromatic aldehydes nih.govrheniumshop.co.ilresearchgate.net. However, these reactions involve the allylation of the aldehyde, not the direct allylation of the imidazole ring itself. Metal-free N-allylation of imidazoles using Morita-Baylis-Hillman (MBH) alcohols and acetates has also been reported researchgate.net. Currently, direct organocatalytic strategies for the regioselective C-H allylation of imidazoles, particularly at the C4 position, are an emerging area of research.

Compound List:

this compound

TosMIC (Tosylmethyl isocyanide)

1-Allyl-2,3-dimethylimidazolium bromide (ADMIMBr)

Imidazoles

Aldehydes

Amines

Imines

Olefins

Allylic electrophiles

Terminal allenes

N-Tosylhydrazones

Fused bicyclic imidazoles

Macrocyclic imidazole scaffolds

Photocatalytic Methods for this compound Derivatization

Photocatalysis has emerged as a powerful tool for selective functionalization of organic molecules, offering mild reaction conditions and reduced environmental impact. While direct photocatalytic synthesis of this compound is not explicitly described, related studies highlight the potential for photocatalytic C-H functionalization and allylation reactions. For instance, iridium complexes have been employed in enantioselective N-allylation of imidazoles and related heterocycles nih.gov. These methods typically involve the use of allylic carbonates or other activated allyl sources under visible light irradiation, often with a photocatalyst like an iridium complex. The mechanism generally involves photoexcitation of the catalyst, followed by electron transfer or energy transfer processes to activate the substrate or the allylating agent, leading to the formation of the desired C-N or C-C bond nih.govnih.govrsc.orgacs.orgacs.orgrsc.org. Research into photocatalytic C-H bond functionalization could potentially be adapted for introducing allyl groups at the C4 position of the imidazole ring, though this would require specific substrate activation and catalyst design.

Sustainable and Efficient Synthetic Protocols

The drive towards greener and more efficient chemical synthesis has led to the development of various methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in this compound Production

The twelve principles of green chemistry provide a framework for developing sustainable synthetic routes acs.orgnih.govroyalsocietypublishing.org. For the synthesis of imidazole derivatives, these principles can be applied by:

Waste Prevention: Designing synthetic pathways that minimize byproducts nih.gov.

Atom Economy: Maximizing the incorporation of all atoms from reactants into the final product nih.govroyalsocietypublishing.org.

Less Hazardous Chemical Synthesis: Using and generating substances with little or no toxicity acs.orgnih.gov.

Safer Solvents and Auxiliaries: Employing water, ionic liquids, or solvent-free conditions where possible nih.govroyalsocietypublishing.org.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, or utilizing energy-efficient methods like microwave irradiation nih.gov.

Catalysis: Utilizing catalytic reagents (preferably heterogeneous and recyclable) over stoichiometric ones nih.govroyalsocietypublishing.org.

Studies on the synthesis of other substituted imidazoles have demonstrated the successful application of green chemistry principles, such as using lemon juice as a biocatalyst for one-pot three-component reactions jipbs.com or employing copper oxide nanoparticles as green catalysts ijarsct.co.in.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) offers significant advantages in terms of reaction speed, yield, and energy efficiency acs.orgorganic-chemistry.orgasianpubs.orgacs.orgmdpi.comacs.org. For imidazole synthesis, microwave irradiation has been used to accelerate condensation reactions, leading to shorter reaction times and improved yields compared to conventional heating organic-chemistry.orgasianpubs.orgmdpi.com. For example, microwave-assisted solvent-free synthesis of imidazole derivatives from 1,2-diketones, urotropine, and ammonium (B1175870) acetate (B1210297) has been reported organic-chemistry.org. Similarly, microwave irradiation has been applied to the synthesis of imidazole-containing Schiff bases asianpubs.org and for the ring-opening reactions of epoxides with imidazoles mdpi.com. Adapting these methods for this compound would likely involve microwave heating of appropriate precursors, such as an allyl-substituted aldehyde or ketone with an ammonia source and a suitable dicarbonyl compound or equivalent.

Flow Chemistry Applications for Continuous this compound Synthesis

Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it attractive for industrial production researchgate.netscielo.brpolimi.itmt.com. For imidazole synthesis, flow reactors have been utilized for high-temperature/high-pressure continuous synthesis of 4-substituted imidazoles from α-bromoacetophenones and carboxylic acids researchgate.net. This approach allows for rapid heating and precise control of residence times, leading to high purity products in short reaction times researchgate.netscielo.br. The application of flow chemistry to imidazole synthesis aligns with green chemistry principles by enabling process intensification, reducing waste, and improving safety, especially for exothermic or hazardous reactions polimi.itmt.com. The continuous synthesis of this compound could potentially be achieved by pumping precursor streams through a heated flow reactor, allowing for rapid and controlled formation of the imidazole ring with the allyl substituent in place.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Reaction Pathway Elucidation and Kinetic Studies

The formation of the imidazole ring typically involves condensation reactions. The classical Debus-Radziszewski reaction, for example, involves the condensation of an α-dicarbonyl compound, two molecules of ammonia, and an aldehyde researchgate.netnih.gov. Other proposed pathways include the condensation of α-amino hemiaminals with carboxylic acids or reactions involving α-dicarbonyl compounds with ammonia and an amide researchgate.net.

Chemical Reactivity and Derivatization Strategies of 4 Allyl 1h Imidazole

Transformations Involving the Imidazole (B134444) Nucleus of 4-Allyl-1H-imidazole

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which dictate its reactivity. One nitrogen atom is pyridine-like (doubly bonded to carbon) and the other is pyrrole-like (singly bonded to two carbons and bearing a hydrogen atom). This structure makes the ring susceptible to various transformations, including substitution, functionalization at the nitrogen atoms, and participation in acid-base equilibria.

Electrophilic and Nucleophilic Substitution Patterns

The imidazole ring is generally resistant to electrophilic aromatic substitution due to the protonation of the pyridine-like nitrogen under acidic conditions, which deactivates the ring. However, functionalization of all positions of the imidazole scaffold can be achieved through strategic metalation and subsequent reaction with electrophiles. A flexible method involves directed metalations and sulfoxide/magnesium exchange, which allows for regioselective arylations, acylations, and additions to aldehydes on the imidazole core youtube.com.

Nucleophilic substitution reactions on the imidazole ring typically require the presence of good leaving groups, such as halogens nih.gov. For instance, halogenoimidazoles can react with various nucleophiles to yield substituted products nih.gov. While direct nucleophilic substitution on an unsubstituted imidazole ring is uncommon, derivatization strategies can introduce functionality that facilitates such reactions researchgate.net. The functionalization of imidazole N-oxides, for example, can enable substitutions at the C-2 and C-5 positions acs.org.

N-Functionalization and Quaternization Reactions

The nitrogen atoms of the imidazole nucleus are common sites for functionalization. The pyrrole-like nitrogen can be deprotonated to form an imidazolate anion, which is a potent nucleophile, or it can be directly alkylated. N-allylation of the imidazole core can be achieved with high regio- and enantioselectivity using iridium-catalyzed reactions with allylic carbonates nih.gov. These N-allyl imidazoles serve as valuable intermediates for various biologically active molecules, including kinase inhibitors nih.gov.

Metal-free conditions have also been developed for the N-alkylation of imidazoles using Morita-Baylis-Hillman (MBH) alcohols youtube.com. Furthermore, selective N-alkylation at either the N-1 or N-3 position of complex imidazoles can be achieved through methods like trans-N-alkylation, which involves the selective alkylation of N-3 followed by deprotection at N-1 youtube.com.

Quaternization, the alkylation of the pyridine-like nitrogen, results in the formation of positively charged imidazolium (B1220033) salts. These salts are widely used as ionic liquids and precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry.

Protonation Equilibria and Tautomerism Studies

This compound can exist in two tautomeric forms due to the migration of the proton between the two ring nitrogen atoms: this compound and 5-allyl-1H-imidazole. For 4(5)-substituted imidazoles, these two forms are distinct. Generally, the NH tautomers are more stable and predominate for neutral imidazole species utexas.edu.

The imidazole ring exhibits basic properties, with the pyridine-like nitrogen being the primary site of protonation. The pKa of the conjugate acid of imidazole is approximately 6.95 illinois.edu. This equilibrium is crucial as the protonation state of the ring influences its reactivity, particularly its susceptibility to electrophilic attack. In strongly acidic conditions, the resulting imidazolium cation is significantly deactivated towards electrophiles. Conversely, in basic media, deprotonation of the N-H group generates the imidazolate anion, a much stronger nucleophile that readily reacts with electrophiles.

Reactions of the Allylic Moiety in this compound

The allyl group (–CH₂–CH=CH₂) is a versatile functional group characterized by a reactive carbon-carbon double bond and an adjacent allylic position nih.gov. This moiety is amenable to a wide range of transformations, including olefin metathesis and various hydrofunctionalization reactions.

Olefin Metathesis Reactions (RCM, CM, ADMET)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes based on ruthenium or molybdenum masterorganicchemistry.com.

Ring-Closing Metathesis (RCM) is an intramolecular reaction used to synthesize unsaturated rings nih.gov. If this compound is incorporated into a diene substrate, RCM can be employed to construct novel heterocyclic systems. For example, sequential reactions involving imidazole derivatives have been used to create fused bicyclic imidazoles researchgate.net. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct like ethylene nih.govliv.ac.uk.

Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes acs.org. The allyl group of this compound can react with other terminal alkenes to generate new, more complex substituted imidazoles. High-yield Ru-catalyzed cross-metathesis has been demonstrated on vinylimidazoles, which are structurally similar to this compound. The choice of catalyst, such as various generations of Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high efficiency and selectivity.

| Catalyst | Reacting Olefin | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H-G II (10 mol%) | 1-Hexene | DCE | 90 | 8 | Good to High | |

| H-G II (10 mol%) | 2-Heptene | DCE | 90 | 2 | Variable |

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of ethylene gas, to produce polyenes. A diene monomer derived from this compound could undergo ADMET polymerization to synthesize polymers containing imidazole side chains. This method allows for the creation of functional materials with precisely placed imidazole units along a polymer backbone. The stereochemistry of the resulting double bonds in the polymer chain can be influenced by the choice of catalyst.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an E-H bond (where E = B, Si, N, etc.) across the double bond of the allyl group. These reactions are powerful tools for introducing new functional groups with specific regioselectivity.

Hydroboration-Oxidation of the allyl group involves the addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the C=C double bond, followed by oxidation (typically with H₂O₂ and base). This two-step sequence results in the anti-Markovnikov addition of water, yielding 3-(1H-imidazol-4-yl)propan-1-ol. The reaction proceeds with syn-stereoselectivity, where the hydrogen and boron atoms add to the same face of the double bond. This method has been successfully applied to N-allyl purine (B94841) derivatives, which are analogous to N-functionalized allyl imidazoles, to produce the corresponding propanol derivatives in high yields nih.gov. The use of sterically hindered boranes like 9-BBN can enhance selectivity for terminal alkenes when other double bonds are present in the molecule.

Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond, catalyzed by transition metal complexes, most commonly those of platinum or rhodium. The hydrosilylation of the allyl group in this compound with a hydrosilane (e.g., trichlorosilane) would yield a silyl-functionalized propyl-imidazole. The regioselectivity of the addition (to form either the terminal or internal silyl product) can be controlled by the choice of catalyst and ligands. This reaction is a key process in the synthesis of organosilicon compounds.

Hydroamination involves the addition of an N-H bond across the alkene. The reaction can be catalyzed by a variety of metal complexes, and the regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalytic system employed. For instance, iridium-catalyzed hydroamination of allylic amines often yields the Markovnikov product (addition to the more substituted carbon). In contrast, certain iron-based catalysts can promote the formal anti-Markovnikov hydroamination of allylic substrates. The imidazole nitrogen itself can also participate as a nucleophile in hydroamination reactions with alkynes, suggesting that both intermolecular and intramolecular variants could be possible with this compound derivatives utexas.edu.

Cycloaddition Reactions (Diels-Alder, 1,3-Dipolar Cycloadditions)

The allyl group and the imidazole ring in this compound both offer opportunities for cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. These reactions are governed by the principles of orbital symmetry and can be used to create complex molecular architectures in a single step.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a six-membered ring. wikipedia.orgorganic-chemistry.org In the context of this compound, the allyl group can function as the dienophile. The reactivity of the allyl double bond as a dienophile is typically enhanced by electron-withdrawing groups, which are absent in this case. However, reactions can still proceed, particularly at elevated temperatures. For instance, studies on the closely related 4-vinylimidazoles have shown that they undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide at room temperature to give high yields of the cycloadduct as a single stereoisomer. mdpi.com It is conceivable that this compound could react similarly with electron-poor dienes.

Furthermore, the imidazole ring itself can be incorporated into a diene system, making it a participant in Diels-Alder reactions. Theoretical studies using density functional theory (DFT) have explored using the classic Diels-Alder reaction to create novel bridged-ring energetic compounds from monocyclic imidazole-based structures. rsc.org This suggests that with appropriate substitution, the imidazole core can act as the diene component, reacting with various dienophiles to form complex bicyclic systems. rsc.org

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. pharmacy180.comijrpc.comwikipedia.orgorganic-chemistry.org The allyl group of this compound can serve as the dipolarophile. It can react with a variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to generate substituted five-membered heterocycles. pharmacy180.comorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition, for example, between an azide and an alkyne (or alkene) is a prominent method for synthesizing triazoles. ijrpc.comorganic-chemistry.org

The imidazole ring can also be transformed into a 1,3-dipole. For instance, imidazole N-oxides can act as cyclic nitrones and undergo 1,3-dipolar cycloaddition reactions. Research has shown that 1-allyl-4,5-diphenyl-1H-imidazole 3-oxide can be synthesized and potentially used in such reactions. uzh.ch While this specific example is a substituted N-allyl isomer, it demonstrates the capacity of the imidazole N-oxide scaffold to participate as a 1,3-dipole. The reaction of such a dipole with the allyl group of another molecule of this compound could lead to complex dimeric structures.

| Reaction Type | Role of this compound | Potential Reactant | Expected Product Class |

|---|---|---|---|

| Diels-Alder ([4+2]) | Dienophile (Allyl group) | Conjugated Diene (e.g., Butadiene, Cyclopentadiene) | Cyclohexene-substituted imidazole |

| Diels-Alder ([4+2]) | Diene (Imidazole core) | Dienophile (e.g., Maleic anhydride, N-Phenylmaleimide) | Bridged imidazole heterocycle |

| 1,3-Dipolar Cycloaddition | Dipolarophile (Allyl group) | 1,3-Dipole (e.g., Azide, Nitrone, Nitrile Oxide) | Five-membered heterocycle-substituted imidazole |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (as N-Oxide) | Dipolarophile (e.g., Alkene, Alkyne) | Fused or substituted imidazole heterocycle |

Oxidation and Reduction Chemistry of the Allyl Group

The allyl group in this compound is susceptible to a variety of oxidation and reduction reactions, which can be performed selectively without affecting the aromatic imidazole ring.

Oxidation: The double bond of the allyl group is a key site for oxidation. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the allyl double bond into an epoxide, yielding 4-(oxiran-2-ylmethyl)-1H-imidazole.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under catalytic conditions with N-methylmorpholine N-oxide (NMO), results in the corresponding vicinal diol, 3-(1H-imidazol-4-yl)propane-1,2-diol.

Oxidative Cleavage: More vigorous oxidation using reagents like ozone (O₃) followed by a workup (e.g., with dimethyl sulfide or zinc) will cleave the double bond to produce (1H-imidazol-4-yl)acetaldehyde. A one-pot method for the oxidative removal of N-allyl groups, which involves hydroxylation with OsO₄ and subsequent periodate (NaIO₄) scission of the diol, could also be applied to cleave the C-allyl group, ultimately yielding 1H-imidazole-4-carbaldehyde. organic-chemistry.orgorganic-chemistry.org Allylic C-H bonds can also be oxidized using reagents like selenium dioxide (SeO₂) to form allylic alcohols. wikipedia.org

Reduction: The primary reduction reaction for the allyl group is the hydrogenation of the carbon-carbon double bond.

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), will saturate the allyl group to form 4-propyl-1H-imidazole. This reaction is generally clean and high-yielding.

Transfer Hydrogenation: Alternatively, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate in the presence of Pd/C can also achieve the reduction of the double bond under milder conditions.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Epoxidation | m-CPBA | 4-(Oxiran-2-ylmethyl)-1H-imidazole |

| Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | 3-(1H-Imidazol-4-yl)propane-1,2-diol |

| Oxidative Cleavage | 1. O₃; 2. Me₂S or Zn/H₂O | (1H-Imidazol-4-yl)acetaldehyde |

| Hydrogenation | H₂, Pd/C | 4-Propyl-1H-imidazole |

Rearrangement Reactions and Pericyclic Processes

Rearrangement reactions provide pathways to isomerize molecules into new structural frameworks, often with high atom economy. For this compound and its isomers, several pericyclic processes are of interest.

Claisen-Type Rearrangements of N-Allyl Imidazole Isomers (if applicable)

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement where an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org Aza-Claisen rearrangements are analogous processes involving nitrogen atoms. An N-allyl imidazole isomer, such as 1-allyl-1H-imidazole, does not fit the classic substrate for a Claisen rearrangement as it lacks the required allyl vinyl ether or equivalent functionality.

However, if the allyl group is attached to a nitrogen atom and there is a suitable pi-system, a rearrangement can occur. For instance, the thermal rearrangement of 4-allyl substituted 4H-1,2,4-triazoles to the corresponding 1-allyl and 2-allyl isomers has been documented. nih.gov This proceeds via an intermolecular or intramolecular SN2-type mechanism rather than a concerted pericyclic Claisen rearrangement.

For a true Claisen-type rearrangement to be applicable to an imidazole system, one might envision a scenario involving an N-allylimidazolium ylide or a related species where the necessary acs.orgacs.org-sigmatropic shift can take place, transferring the allyl group from the nitrogen to a carbon atom (e.g., C2 or C5). Such transformations, however, are not commonly reported for simple N-allyl imidazoles and would likely require specific substitution patterns or reaction conditions to become feasible.

Other Thermally and Photochemically Induced Transformations

Beyond Claisen-type rearrangements, allyl-substituted imidazoles can undergo other transformations induced by heat or light.

Allyl Group Migration: Thermally induced migrations of the allyl group between the different nitrogen atoms (N1 and N3) and potentially to carbon atoms of the imidazole ring can occur at high temperatures. Studies on analogous systems, such as 4-allyl-4H-1,2,4-triazoles, show that heating can cause the allyl group to migrate, yielding a mixture of thermodynamically more stable N-substituted isomers. nih.gov This suggests that heating this compound could potentially lead to an equilibrium with 5-Allyl-1H-imidazole, and under forcing conditions, might also yield N-allyl isomers, although C-to-N migration is less common than N-to-N or N-to-C migrations.

Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal position, forming 4-(prop-1-en-1-yl)-1H-imidazole. This is often catalyzed by transition metals or strong bases. For example, isomerization of N-allyl benzimidazole to the corresponding enamine has been observed in the presence of an iridium catalyst. nih.gov This transformation changes the electronic and steric properties of the side chain, opening up new avenues for further functionalization.

Multi-site Reactivity and Chemo-selectivity in Complex Environments

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org this compound is a molecule with multiple reactive sites, making chemoselectivity a critical consideration in its derivatization.

The primary reactive sites are:

Imidazole Ring Nitrogens (N1, N3): The non-substituted ring nitrogen is nucleophilic and basic, making it a prime site for alkylation, acylation, and protonation.

Allyl Group Double Bond: The C=C bond is susceptible to electrophilic addition, oxidation, reduction, and cycloaddition.

Imidazole Ring Carbons (C2, C5): While less reactive than the nitrogen atoms, these carbons can undergo electrophilic substitution under certain conditions, particularly C2 after deprotonation.

Allylic C-H Bonds: These hydrogens are relatively acidic and can be involved in radical reactions or deprotonation to form an allyl anion.

Achieving chemoselectivity involves choosing reagents and conditions that favor reaction at one site over the others.

N-Alkylation vs. Allyl Group Reaction: In the presence of an alkylating agent (e.g., methyl iodide) and a base, the reaction will preferentially occur at the imidazole nitrogen over the allyl group. Studies on the N-alkylation of 4-nitroimidazole have demonstrated that reactions can be directed to the N1 position with high regioselectivity. researchgate.netderpharmachemica.comderpharmachemica.com

Allyl Group Reaction vs. N-Alkylation: Conversely, reagents that specifically target double bonds, such as H₂/Pd/C for hydrogenation or OsO₄ for dihydroxylation, can react with the allyl group while leaving the imidazole N-H bond intact, especially if the reaction is run under neutral or non-basic conditions.

Selective Acylation: The imidazole nitrogen is readily acylated. However, it is possible to design reagents that react elsewhere. For example, allyl 1H-imidazole-1-carboxylate, formed by reacting an allylic alcohol with carbonyldiimidazole, can be used to O-acylate ketone enolates in the presence of a Lewis acid, demonstrating how the imidazole moiety can act as a leaving group in a chemoselective transformation. nih.gov

The choice of solvent, temperature, catalyst, and protecting groups can all be manipulated to control where a reaction occurs, enabling the synthesis of a wide array of derivatives from the versatile this compound scaffold. nih.govnih.gov

| Target Site | Reagent/Conditions | Competing Site(s) | Product Type |

|---|---|---|---|

| Imidazole N-H | CH₃I, K₂CO₃ | Allyl C=C | N-Methylated imidazole |

| Allyl C=C | H₂, Pd/C | Imidazole N-H | 4-Propyl-1H-imidazole |

| Allyl C=C | m-CPBA | Imidazole N-H | Epoxide |

| Imidazole C2-H | n-BuLi, then E⁺ | Allyl C=C, Imidazole N-H | C2-Substituted imidazole |

Coordination Chemistry and Ligand Design with 4 Allyl 1h Imidazole

Principles of 4-Allyl-1H-imidazole as a Ligand

The utility of this compound in coordination chemistry stems from its inherent molecular architecture, which dictates its interaction with metal ions. Understanding these principles is crucial for designing novel complexes with tailored properties for applications in catalysis, materials science, and beyond.

Denticity and Versatility of Coordination Modes

The denticity of a ligand refers to the number of donor atoms it can use to bind to a central metal atom numberanalytics.comlibretexts.org. This compound exhibits a notable versatility in its coordination modes. Primarily, the imidazole (B134444) ring offers a strong sigma-donating nitrogen atom (N3) that readily coordinates to metal centers, acting as a monodentate ligand researchgate.netresearchgate.net. In this capacity, it is comparable to imidazole itself and other alkyl-substituted imidazoles in its coordination behavior with transition metals like cobalt and nickel researchgate.net.

Beyond simple monodentate coordination through the imidazole nitrogen, the presence of the allyl group introduces additional possibilities. While less commonly reported for this specific ligand compared to other π-accepting or chelating moieties, the π-system of the allyl group can potentially engage in π-coordination with certain metal centers, particularly those in lower oxidation states or with vacant d-orbitals, such as palladium uaeh.edu.mxacs.org. This dual potential – N-donation and π-interaction – allows for a range of coordination geometries and complex stabilities. Research on other imidazole-based ligands has demonstrated their ability to act as monodentate, bidentate, or even tridentate linkers, depending on the specific functionalization and the metal ion involved nih.govmdpi.comresearchgate.net. While direct evidence for bidentate or tridentate coordination involving both the imidazole nitrogen and the allyl group in this compound is less prevalent in the surveyed literature, the potential for such interactions exists, particularly in the context of bridging or forming more complex supramolecular structures.

Electronic and Steric Properties of Allylimidazole Ligands

The electronic properties of this compound are primarily governed by the imidazole ring, which is an electron-rich aromatic heterocycle. The nitrogen atoms within the imidazole ring contribute to its Lewis basicity, making it a good σ-donor. The allyl substituent, being an alkene, can exhibit both electron-donating inductive effects and potential π-backbonding interactions, depending on the metal center and its electronic configuration. Compared to more electron-rich or sterically demanding N-heterocyclic carbenes (NHCs), simple allylimidazoles might be considered moderately electron-donating nih.govwikipedia.org.

Sterically, the allyl group introduces a degree of flexibility and bulk adjacent to the imidazole coordination site. While not as sterically imposing as bulky tert-butyl or mesityl groups often found on NHC ligands, the allyl moiety can influence the packing of ligands around a metal center, potentially affecting the coordination geometry and the accessibility of the metal for substrate binding in catalytic applications nih.govwikipedia.org. The specific positioning of the allyl group at the 4-position of the imidazole ring means its steric influence is directed away from the primary N-donor atom, offering a different steric profile compared to N-substituted allylimidazoles.

Synthesis and Structural Elucidation of Metal-Allylimidazole Complexes

The synthesis of metal complexes involving this compound typically involves reacting the ligand with appropriate metal salts under controlled conditions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy are essential for confirming the formation of complexes and elucidating their structures.

Preparation of Transition Metal Complexes (d-block elements)

Transition metals are frequently coordinated with imidazole-based ligands due to their diverse catalytic and electronic properties. This compound has been employed in the synthesis of complexes with several d-block elements.

Copper (Cu): A tetranuclear copper(II) complex, [Cu₄(μ₄-O)(μ₂-Cl)₆(1-allyl-1H-imidazole)₄], has been synthesized and characterized. The structure features a central oxo ligand bridging four copper atoms, which are further linked by chloride bridges. The 1-allyl-1H-imidazole ligand coordinates to the copper centers through its imidazole nitrogen atom researchgate.net. The FT-IR spectrum of this complex showed shifts in characteristic bands, such as the C=N bond, confirming coordination researchgate.net.

Cobalt (Co) and Nickel (Ni): Octahedral Co(II) and Ni(II) complexes with 1-allylimidazole (B1265945), with the general formula ML₆₂, have been reported. These complexes were characterized by single-crystal X-ray analysis, IR, far-IR, UV–Vis–NIR spectroscopy, and magnetochemical measurements. The effective magnetic moments were found to be 5.10 BM for cobalt and 2.90 BM for nickel, consistent with high-spin octahedral d⁷ and d⁸ configurations, respectively. The crystal field parameters were comparable to those of imidazole and 1-alkylimidazoles, indicating similar coordination environments researchgate.net. Potentiometric studies confirmed the complexation proceeded via the Bjerrum model, retaining a six-coordinate geometry.

Palladium (Pd): Palladium complexes featuring allylimidazole ligands have also been synthesized. For instance, palladium(II) complexes of the general formula [PdL₄]Cl₂·3H₂O and trans-[PdL₂Cl₂] (where L = N-allylimidazole) have been synthesized and structurally confirmed by X-ray diffraction researchgate.net. In another study, palladium(II) complexes were formed by reacting [Pd(allyl)Cl]₂ with bis-imidazolium salts, where the allyl group itself was coordinated to the palladium center in the precursor, and the deprotonated imidazolium (B1220033) salt formed a carbene ligand uaeh.edu.mx. The formation of these palladium complexes was confirmed by ¹H-NMR, showing the absence of acidic imidazolium protons and the presence of new peaks corresponding to the allyl moiety coordinated to palladium uaeh.edu.mx. Palladium complexes with P,N-ligands incorporating imidazole moieties have also been synthesized, with the imidazole derivatives reacting with [Pd(η³-allyl)Cl]₂ to yield complexes like [Pd(η³-allyl)(4)]PF₆ acs.org.

Vanadium (V): Water-soluble oxidovanadium(IV) complexes of the type [VOLB₂] (where B = 1-allylimidazole) were synthesized by reacting [VOL(H₂O)₂] with 1-allylimidazole. These complexes were characterized by elemental analysis, IR, UV-Vis, EPR spectroscopy, magnetic susceptibility, and single-crystal X-ray diffraction, revealing a distorted octahedral environment around the vanadium(IV) center nih.gov.

Bismuth (Bi): A bismuth(III) complex, (C₆H₉N₂)₂BiCl₅, was synthesized using 1-allylimidazole. The crystal structure revealed a distorted octahedral geometry for the [BiCl₅]²⁻ anion, with the 1-allylimidazolium cation stabilized by hydrogen bonding and π-π stacking interactions mdpi.com.

Coordination with Main Group Elements and Lanthanides

While the majority of research focuses on transition metal complexes, imidazole derivatives, including those with allyl substituents, can also coordinate with main group elements and lanthanides. The search results did not provide specific examples of this compound coordinating directly with main group elements like Al, Ga, or Sn, nor with lanthanides. However, the general principles of coordination chemistry suggest that the nitrogen donor atom of the imidazole ring could engage with Lewis acidic main group elements. Similarly, lanthanide ions, with their high charge density and preference for oxygen and nitrogen donors, could potentially form complexes with allylimidazole, although such studies are not highlighted in the provided literature snippets. The synthesis of coordination polymers often involves imidazole-based ligands with carboxylate groups, which then coordinate to various metal ions, including Cd(II) and Ni(II), showcasing the broader applicability of imidazole scaffolds in constructing extended structures mdpi.comresearchgate.netacs.org.

Spectroscopic and Diffraction-Based Structural Analysis of Complexes

The structural characterization of metal complexes and coordination polymers involving allylimidazole derivatives relies heavily on a suite of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for confirming the successful synthesis and purity of both the free ligand and its metal complexes. These techniques provide detailed information about the chemical environment of protons and carbons, allowing for the identification of the ligand's coordination mode and the structural integrity of the complex uaeh.edu.mxnih.govresearchgate.netbiruni.edu.trazjournalbar.com. For instance, changes in the chemical shifts of imidazole ring protons and the characteristic signals of the allyl group upon coordination are key indicators of complex formation uaeh.edu.mxbiruni.edu.tr.

Infrared (IR) spectroscopy is routinely employed to identify characteristic functional group vibrations, such as those of the imidazole ring and the allyl moiety, and to detect changes upon coordination to the metal center nih.govresearchgate.netbiruni.edu.trresearchgate.net. UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes, providing insights into their electronic structure and potential optical properties biruni.edu.tr. Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), helps in determining the molecular weight and fragmentation patterns of the complexes, confirming their composition nih.gov. Elemental analysis provides crucial data on the elemental composition, verifying the stoichiometry of the synthesized compounds nih.govresearchgate.netbiruni.edu.trazjournalbar.commdpi.com.

Beyond the primary coordination sphere, SCXRD also reveals the role of intermolecular interactions in stabilizing crystal lattices and forming extended supramolecular architectures. These interactions, including hydrogen bonding (e.g., N–H···O, O–H···O, C–H···O) and π–π stacking, play a significant role in the self-assembly of coordination polymers and metal-organic frameworks (MOFs) nih.govresearchgate.netmdpi.comrsc.org.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes incorporating this compound are governed by the nature of the metal center, the coordination environment, and the electronic and steric properties of the allylimidazole ligand.

Ligand Exchange Dynamics and Dissociation Studies

While direct studies on the ligand exchange dynamics specifically for this compound are not extensively detailed in the provided literature, general principles of coordination chemistry highlight the dynamic nature of metal-ligand bonds rsc.orgacs.org. Ligand exchange processes are fundamental to many catalytic cycles and self-assembly pathways. The lability of the allylimidazole ligand can be influenced by factors such as the metal's electronic configuration, the presence of other ligands, and the solvent environment. In some catalytic systems involving allyl complexes, the dissociation of other ligands (e.g., N₂) from the metal center is a prerequisite for the formation of reactive π-allyl intermediates acs.org. Advanced computational methods, such as machine learning potentials, are emerging as tools to model these complex ligand exchange dynamics in metal complexes rsc.org.

Intermolecular Interactions in Metal-Allylimidazole Supramolecular Assemblies

Supramolecular chemistry leverages non-covalent interactions to construct ordered assemblies numberanalytics.comwikipedia.orgmdpi.com. In metal-allylimidazole systems, these interactions are crucial for the formation of extended structures. Hydrogen bonding, such as N–H···O, O–H···O, and C–H···O interactions, along with π–π stacking and van der Waals forces, are frequently observed and contribute to the stability and architecture of coordination polymers and MOFs nih.govresearchgate.netmdpi.comrsc.org. The imidazole ring's N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the π system of the imidazole and allyl groups can participate in various non-covalent interactions, directing the self-assembly process into intricate supramolecular networks.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as ligands makes them valuable building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are characterized by their extended, often porous, structures formed through the coordination of metal ions with organic linkers wikipedia.org.

Design Principles for Extended Structures Incorporating this compound

The design of CPs and MOFs incorporating allylimidazole ligands involves a strategic selection of metal ions and the precise control of synthetic conditions to achieve desired structural topologies and properties researchgate.netwikipedia.orguoc.gr. The imidazole nitrogen atoms typically serve as coordination sites, linking metal centers. The allyl group, attached to the imidazole nitrogen, can influence the steric environment around the metal, affect crystal packing, and potentially introduce flexibility into the framework.

Research has demonstrated the synthesis of various coordination architectures using allylimidazole derivatives. For instance, Fe(II) ions coordinated with 1-allylimidazole and [Ni(CN)₄]²⁻ units have been shown to form 1D coordination polymers mdpi.comresearchgate.net. These 1D chains can further assemble into 2D supramolecular networks through intermolecular C–H···N interactions mdpi.com. Mixed-ligand systems, combining allylimidazole derivatives with carboxylate linkers, have also yielded diverse coordination polymers with different dimensionalities (1D, 2D, and 3D) and topologies, often stabilized by extensive hydrogen bonding mdpi.comresearchgate.netrsc.org. The judicious choice of metal ions (e.g., Cu(II), Co(II), Zn(II), Cd(II)) and the specific arrangement of the imidazole and carboxylate ligands are key to controlling the self-assembly process and the resulting network structure mdpi.com.

The presence of the allyl group can also influence the solubility and reactivity of the resulting complexes and frameworks, offering potential for post-synthetic modifications or catalytic applications.

Synthetic Methodologies for Allylimidazole-Based MOFs and Coordination Networks

The integration of imidazole derivatives into the framework of metal-organic frameworks (MOFs) and coordination networks offers a versatile platform for designing materials with tailored properties. Among these, this compound, and its closely related isomer 1-Allyl-1H-imidazole (often referred to as N-allylimidazole in literature), has emerged as a valuable ligand in the construction of diverse coordination compounds and polymers. Its structure, featuring both a coordinating imidazole ring and a reactive allyl group, allows for varied coordination modes and potential post-synthetic modifications. The synthesis of these materials typically involves solution-based methods, leveraging different techniques to achieve specific structural architectures and compositions.

Coordination Polymer Synthesis via Slow Diffusion

A notable application of allylimidazole derivatives in the synthesis of extended structures is the formation of one-dimensional (1D) coordination polymers. For instance, a 1D coordination polymer, {FeII(1-Allyl-imidazole)4[NiII(CN)4]}n, has been successfully synthesized using 1-Allyl-imidazole (1-AlIm) as a ligand mdpi.com. This synthesis is typically achieved through a slow diffusion method. The process involves preparing two separate solutions: one containing the iron(II) precursor (FeSO4·(NH4)2SO4·6H2O) and the 1-Allyl-imidazole ligand in degassed water, and the other containing the nickel(II) precursor (K2[Ni(CN)4]·H2O) also in degassed water. These solutions are carefully layered in a glass tube and left undisturbed. This method allows for slow, controlled diffusion of the reactants, facilitating the self-assembly of the coordination polymer. The resulting 1D chains can further interact through intermolecular forces, such as C–H⋯N hydrogen bonds, to form extended supramolecular networks mdpi.com.

Synthesis of Discrete Metal Complexes

Beyond extended coordination networks, this compound and its isomers are also employed in the synthesis of discrete metal complexes, employing various solution-phase techniques.

Copper(II) Complexes: Copper(II) complexes utilizing 1-(allyl)-1H-imidazole (also known as N-allylimidazole) have been synthesized through direct reaction in solution. One common method involves stirring a solution of CuCl2·2H2O with N-allylimidazole in ethanol (B145695) at room temperature for an extended period, typically 24 hours. The resulting product, such as Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), is often isolated as a precipitate and can be further purified through crystallization from suitable solvent mixtures like dichloromethane/diethyl ether biruni.edu.tr. In other instances, tetranuclear copper(II) complexes, such as (μ4-oxo)hexakis(μ2-chloro)-tetrakis[1-(allyl)-1H-imidazole]tetracopper(II), have been prepared by reacting copper(II) chloride with the allylimidazole ligand in ethanol, followed by crystallization researchgate.net.

Zinc(II) and Cobalt(II) Complexes: Complexes of zinc(II) and cobalt(II) with 1-Allylimidazole have been synthesized using methods such as stirring and heating in a solvent like ethanol, followed by standing and cooling to induce precipitation imamu.edu.sa. Alternative methods like refluxing or slow evaporation at room temperature have also been employed for similar imidazole-based complexes, suggesting their applicability for allylimidazole derivatives as well imamu.edu.sa. For example, the synthesis of [ZnCl2(1-Allylimidazole)2] involved dissolving the metal salt and ligand in ethanol, stirring and heating the mixture for a few hours, after which a precipitate formed upon cooling imamu.edu.sa.

General Considerations in MOF and Coordination Network Synthesis

While the direct synthesis of MOFs using this compound as the primary linker is less detailed in the provided snippets, general methodologies for MOF synthesis are relevant to the broader context. These often include:

Solvothermal/Hydrothermal Methods: Reactions conducted in sealed vessels at elevated temperatures and pressures, where solvents can act as both reaction media and structure-directing agents imamu.edu.salucp.netnih.govmdpi.com.

Microwave-Assisted Synthesis: Offers significantly reduced reaction times compared to conventional heating methods lucp.netberkeley.eduresearchgate.net.

Electrochemical Synthesis: Utilizes anodic dissolution of metal ions to provide a continuous supply of metal precursors under milder conditions lucp.netmdpi.comnih.gov.

Mechanochemical Synthesis: Involves grinding reactants, often with minimal or no solvent, offering a greener approach lucp.net.

The choice of solvent, reaction temperature, concentration of precursors, and reaction time are critical parameters that influence the crystallinity, morphology, and dimensionality of the resulting coordination networks and complexes when employing this compound or its isomers as ligands.

Data Table: Synthesis of Coordination Compounds and Polymers Using Allylimidazole Ligands

The following table summarizes key synthetic approaches and resulting structures involving allylimidazole derivatives:

| Metal Ion | Ligand Name (Literature) | Metal Precursor(s) | Synthesis Method | Resulting Structure Type | Citation |

| Fe(II)/Ni(II) | 1-Allyl-imidazole (1-AlIm) | FeSO4·(NH4)2SO4·6H2O, K2[Ni(CN)4]·H2O | Slow diffusion of solutions | 1D Coordination Polymer ({FeII(1-AlIm)4[NiII(CN)4]}n) | mdpi.com |

| Cu(II) | 1-(allyl)-1H-imidazole / N-allylimidazole | CuCl2·2H2O | Stirring in ethanol (24h), crystallization | Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) | biruni.edu.tr |

| Cu(II) | 1-(allyl)-1H-imidazole / N-allylimidazole | CuCl2·2H2O | Reaction in ethanol, crystallization | Tetranuclear Copper(II) complex ((μ4-oxo)hexakis(μ2-chloro)-tetrakis[1-(allyl)-1H-imidazole]tetracopper(II)) | researchgate.net |

| Zn(II) | 1-Allylimidazole | ZnCl2 | Stirring and heating in ethanol (3h), standing, cooling | [ZnCl2(1-Allyimidazole)2] | imamu.edu.sa |

| Co(II) | 1-Allylimidazole | CoCl2 | Stirring and heating in ethanol (3h), standing, cooling | [CoCl2(1-Allyimidazole)2] | imamu.edu.sa |

Applications in Catalysis and Materials Science Non Biological Focus

Catalytic Applications Mediated by 4-Allyl-1H-imidazole Ligands

The imidazole (B134444) ring, with its nitrogen atoms, can readily coordinate to metal centers, while the allyl group provides a site for further functionalization or participation in catalytic cycles. This dual nature makes this compound a versatile ligand.

In homogeneous catalysis, metal complexes dissolved in the reaction medium are responsible for the catalytic transformation. Complexes formed with this compound have shown promise in several key areas of organic synthesis.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds. While specific studies detailing the direct use of this compound as a ligand in these exact reactions are not extensively documented in the provided search results, related imidazole derivatives and allyl complexes are known to be effective. For instance, imidazole-based ligands have been employed in palladium-catalyzed Suzuki-Miyaura coupling reactions, demonstrating enhanced stability and catalytic activity researchgate.netnih.govorganic-chemistry.org. Palladium complexes featuring allyl ligands, such as [Pd(η³-allyl)Cl]₂, are well-established precatalysts for various coupling reactions, including allylic alkylation acs.orggoogle.com. The general catalytic cycles for Heck wikipedia.orgresearchgate.netgrafiati.combeilstein-journals.orgresearchgate.net and Sonogashira coupling reactions wikipedia.orgmdpi.comorganic-chemistry.orgkaust.edu.sanih.gov typically involve palladium catalysts coordinated with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The structural features of this compound suggest its potential as a tunable ligand in these systems, where modifications to the imidazole ring or the allyl group could influence catalytic performance.

The development of chiral ligands is crucial for enantioselective catalysis, allowing for the synthesis of specific stereoisomers. While the direct use of chiral derivatives of this compound in asymmetric catalysis is not explicitly detailed in the provided snippets, the broader field of imidazole-based ligands in asymmetric catalysis is active. For example, imidazole-containing ligands have been synthesized and tested in asymmetric allylic alkylation reactions, showing promise in controlling stereochemistry acs.orgmdpi.com. Chiral N-heterocyclic carbenes (NHCs) derived from imidazole scaffolds are also widely used in asymmetric transformations mpg.deresearchgate.net. The allyl group in this compound could be a starting point for introducing chirality, either through functionalization of the double bond or by incorporating chiral substituents onto the imidazole ring itself, thereby creating novel chiral ligands for asymmetric catalysis.

Imidazole derivatives and metal complexes containing imidazole ligands have been explored in various catalytic processes beyond cross-coupling. For instance, imidazole-functionalized materials have been investigated for catalytic applications, including the activation of hydrogen peroxide researchgate.net. While specific examples involving this compound in hydrogenation, hydroformylation, or oxidation are not directly presented, the general utility of imidazole-based ligands in these areas suggests potential. For example, transition metal complexes with imidazole-containing ligands are known to be active in oxidation reactions researchgate.net. The allyl group could also participate in or direct certain oxidation or hydrogenation pathways when coordinated to appropriate metal centers.

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often leading to easier separation and recyclability. Immobilizing metal complexes of this compound onto solid supports is a key strategy for developing robust heterogeneous catalysts.

The immobilization of metal complexes on solid supports is a well-established technique to create heterogeneous catalysts with enhanced stability and recyclability researchgate.net. Imidazole-containing ligands have been successfully immobilized onto various supports, including silica (B1680970), polymers, and metal-organic frameworks (MOFs), for catalytic applications researchgate.netresearchgate.netchim.itescholarship.orgacs.org. For example, imidazole anchored onto a silica matrix has been used as a heterogeneous catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ researchgate.net. Transition metal ion-imidazole complexes immobilized on silica, alumina, and silica-alumina have shown catalytic activity in the decomposition of H₂O₂ researchgate.net. The allyl group in this compound offers a handle for covalent attachment to functionalized supports, potentially through reactions involving the double bond or by modifying the imidazole nitrogen. This approach could lead to the development of stable, reusable catalysts for various organic transformations, including cross-coupling reactions, where supported palladium catalysts are widely employed nih.govresearchgate.net.

Heterogeneous Catalysis Incorporating this compound

Surface Functionalization of Catalytic Materials with Allylimidazole Moieties

The imidazole ring is a well-established functional group in catalysis, capable of coordinating to metal centers and participating in various catalytic cycles. The allyl substituent on this compound provides a reactive handle for covalent attachment to solid supports, thereby enabling the development of heterogenized catalytic systems. While direct studies on the surface functionalization of catalytic materials specifically using this compound are not extensively detailed in the provided literature, the principles of imidazole-based functionalization are well-established. Imidazole derivatives have been incorporated into mesoporous materials like SBA-15 and zeolitic imidazolate frameworks (ZIFs) to create supported catalysts for organic transformations scielo.org.mxmdpi.com. For instance, metal-imidazole-modified covalent organic frameworks (COFs) have been synthesized and utilized as electrocatalysts mdpi.com. Furthermore, imidazole-containing linkers have been employed in the design of hybrid materials for catalytic oxidation reactions, demonstrating the utility of the imidazole scaffold in creating functional catalytic surfaces mdpi.com. The allyl group in this compound offers a convenient site for grafting onto surfaces through reactions such as thiol-ene click chemistry or radical polymerization, allowing for the controlled immobilization of imidazole functionalities onto catalytic supports. This approach can lead to enhanced catalyst stability, recyclability, and tailored catalytic activity by precisely controlling the density and accessibility of the active imidazole sites.

Polymer Chemistry and Functional Materials Derived from this compound

The dual functionality of this compound makes it a valuable monomer and building block in polymer science, leading to materials with tunable properties for advanced applications.

Homo- and Co-polymerization of this compound

The allyl group present in this compound is amenable to various polymerization techniques, including free-radical polymerization. While specific reports on the homopolymerization of this compound itself are limited in the provided search results, related allyl-functionalized monomers, such as allyl methacrylate (B99206), have been successfully polymerized researchgate.net. The allyl group can participate in addition polymerization, potentially leading to polymers with imidazole side chains. Furthermore, this compound can be copolymerized with a wide range of vinyl and acrylic monomers. This copolymerization allows for the incorporation of imidazole functionalities into existing polymer backbones, thereby modifying their properties such as polarity, thermal stability, and potential for further functionalization or coordination. For example, allyl-functionalized ionic liquids (PILs) have been synthesized, indicating the feasibility of polymerizing allyl-imidazole derivatives researchgate.netacs.orgrsc.org.

Synthesis of Polymeric Ionic Liquids Incorporating Allylimidazole Units

Polymeric Ionic Liquids (PILs) derived from imidazole monomers represent a significant area of application. This compound, or its N-alkylated derivatives, can serve as precursors for PIL synthesis. Typically, this involves the quaternization of the imidazole nitrogen atom with an alkyl halide or a similar electrophile, followed by polymerization of the resulting ionic liquid monomer or post-polymerization modification of a pre-formed polymer. For instance, studies have reported the synthesis of PILs bearing allyl functional groups by quaternizing N-allylimidazole with reactive polymers, followed by anion exchange to introduce desired counter-anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻) researchgate.netacs.org. These PILs combine the properties of polymers with those of ionic liquids, offering advantages such as high ionic conductivity, thermal stability, and processability researchgate.netrsc.org.

Cross-linking and Network Formation via the Allylic Moiety

The allyl group is a highly reactive moiety that readily participates in cross-linking reactions, enabling the formation of robust polymer networks and ionogels. Thiol-ene "click" chemistry is a prominent method for cross-linking allyl-functionalized polymers. Research has demonstrated that PILs containing allyl groups can be effectively cross-linked with dithiol compounds via thiol-ene photoaddition to form ionoelastomers acs.orgrsc.org. This process allows for the creation of covalently cross-linked networks with tunable mechanical properties and high ionic conductivity. The allyl group's reactivity also permits other cross-linking strategies, such as thermal or photochemical initiation, leading to the formation of stable, three-dimensional polymer architectures.

Applications of Allylimidazole-Based Polymers in Advanced Materials

Polymers and PILs derived from this compound exhibit properties that make them suitable for various advanced material applications. The high ionic conductivity and mechanical flexibility of allyl-PIL derived ionoelastomers position them as promising candidates for flexible electronics, solid-state electrolytes in batteries and supercapacitors, and sensors acs.org. Furthermore, imidazole-functionalized polymers have been explored for membrane applications, such as ion-transporting membranes, where the imidazole groups can influence ion selectivity and transport properties osti.gov. The ability to tune cross-linking density and functional group incorporation allows for the creation of tailored membrane libraries for specific separation processes. Additionally, imidazole-containing polymers can be utilized in coatings to impart specific functionalities, such as improved adhesion or anti-dust properties, as seen with vinyl imidazole derivatives google.com. The inherent properties of PILs, including low volatility and good thermal stability, further enhance their utility in demanding applications researchgate.net.

Table 1: Properties of Allyl-Functionalized Polymeric Ionic Liquids

| Property | Value | Material/Condition | Reference |

| Ionic Conductivity | 2.7 × 10⁻⁵ S·cm⁻¹ | PIL allyl at 30 °C | researchgate.net |

| Ionic Conductivity | 1.6 × 10⁻⁵ S·cm⁻¹ | PIL allyl at 30 °C | acs.org |

| Tensile Strength | 0.2 MPa | Soft ionoelastomer networks | acs.org |

| Elongation at Break | 300% | Stretchable ionoelastomer networks | acs.org |

| Thermal Stability | Stable in the range 304 °C–325 °C | Ionogels derived from allyl-PILs | rsc.org |

| Monomer Conversion | Up to 90% | Allyl methacrylate (AMA) in copolymerization | researchgate.net |

| Dispersity (Đ) | 1.4 < Đ < 2.0 | Copolymers of AMA and Styrene | researchgate.net |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, creating complex structures with emergent properties. The imidazole ring, with its ability to form hydrogen bonds and coordinate with metal ions, is a valuable component in supramolecular chemistry. While specific host-guest systems directly employing this compound are not detailed in the provided literature, the imidazole moiety is known to participate in the formation of self-assembled networks and host structures mdpi.commdpi.comrsc.org. The allyl group could potentially serve as a tethering point for incorporating imidazole units into larger supramolecular assemblies or for initiating self-assembly processes. The inherent properties of imidazole, such as its aromaticity and potential for π-π stacking and hydrogen bonding, make it a suitable building block for constructing host frameworks capable of encapsulating guest molecules. The development of such systems could leverage the unique combination of the imidazole's coordinating ability and the allyl group's reactivity for creating novel functional materials for sensing, separation, or catalysis.

The searches conducted primarily yielded information on: